molecular formula C11H7ClFNO3 B13698151 Methyl 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylate

Methyl 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylate

Cat. No.: B13698151
M. Wt: 255.63 g/mol
InChI Key: SKPDTQWJMJCXPN-UHFFFAOYSA-N
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Description

Methyl 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is notable for its unique structure, which includes a chloro and fluoro substituent on the phenyl ring, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-6-fluorobenzonitrile with hydroxylamine hydrochloride to form the corresponding isoxazole ring. This intermediate is then esterified using methanol in the presence of an acid catalyst to yield the final product .

Industrial Production Methods: Industrial production of this compound often employs metal-free synthetic routes to minimize costs and environmental impact. These methods include the use of eco-friendly catalysts and solvents, ensuring high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, modulating biological pathways. For instance, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

  • Methyl 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylate
  • Ethyl 2-[3-(2-Chloro-6-fluorophenyl)-5-methyl-isoxazole-4-carbonyl]imino-1-isobutyl-5-oxo-dipyrido[1,2-d:3’,5’-f]pyrimidine-3-carboxylate

Comparison: Methyl 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylate stands out due to its specific substitution pattern on the phenyl ring, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C11H7ClFNO3

Molecular Weight

255.63 g/mol

IUPAC Name

methyl 5-(2-chloro-6-fluorophenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C11H7ClFNO3/c1-16-11(15)8-5-9(17-14-8)10-6(12)3-2-4-7(10)13/h2-5H,1H3

InChI Key

SKPDTQWJMJCXPN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=C(C=CC=C2Cl)F

Origin of Product

United States

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